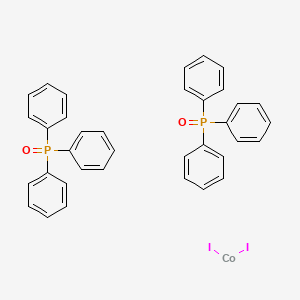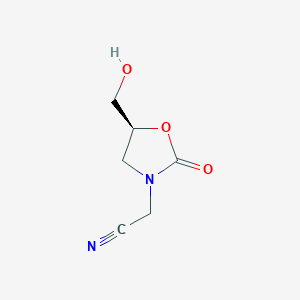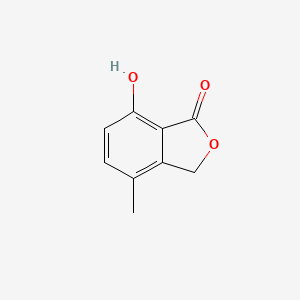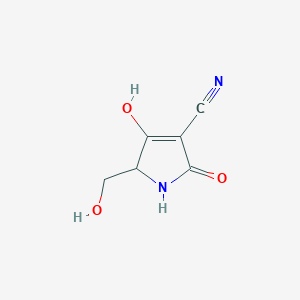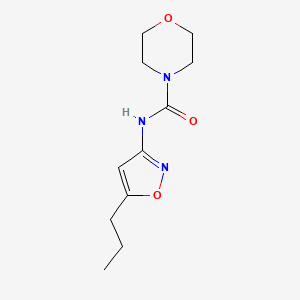
rel-4-(((R)-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure with two oxazoline rings and a diazacyclododecane core, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane typically involves multiple steps, including the formation of oxazoline rings and their subsequent attachment to the diazacyclododecane core. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the oxazoline rings or the diazacyclododecane core.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups to the phenyl rings.
科学的研究の応用
rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other diazacyclododecane derivatives and oxazoline-containing molecules. Examples include:
Uniqueness
The uniqueness of rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C28H36N4O4 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
10-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C28H36N4O4/c1-3-7-23(8-4-1)25-21-35-27(29-25)19-31-11-15-33-17-13-32(14-18-34-16-12-31)20-28-30-26(22-36-28)24-9-5-2-6-10-24/h1-10,25-26H,11-22H2/t25-,26+ |
InChIキー |
BAOWZVIXLATULY-WMPKNSHKSA-N |
異性体SMILES |
C1COCCN(CCOCCN1CC2=N[C@H](CO2)C3=CC=CC=C3)CC4=N[C@@H](CO4)C5=CC=CC=C5 |
正規SMILES |
C1COCCN(CCOCCN1CC2=NC(CO2)C3=CC=CC=C3)CC4=NC(CO4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



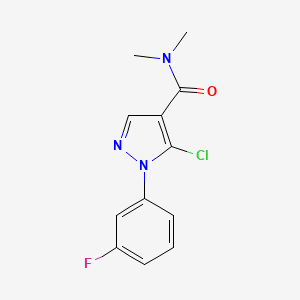
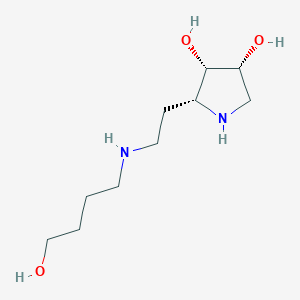

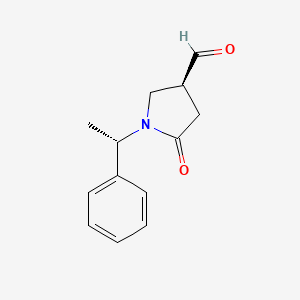
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
